molecular formula C17H17NO2 B1356080 N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine CAS No. 69891-38-9

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

Cat. No. B1356080
CAS RN: 69891-38-9
M. Wt: 267.32 g/mol
InChI Key: SLIQYZYALKWWAT-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is a chemical compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.33 g/mol . It appears as a white to almost white powder or crystal . This compound is used in various applications, and its properties and behavior are of interest to researchers.


Physical And Chemical Properties Analysis

  • Purity : Typically >98.0% (HPLC) .
  • Suitability for vanadium analysis : It passes the test .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : N-cinnamoyl and hydroxycinnamoyl amides, including N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine, have been evaluated as potential α-glucosidase inhibitors . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, and inhibiting this enzyme can help manage blood sugar levels, which is beneficial for treating diabetes .
  • Methods of Application or Experimental Procedures : The study involved computational molecular modelling of a total of 17 cinnamic acids, derived with different amino acids . The modelling used two types of descriptors: quantum chemical and multi-linear algebraic maps . A genetic algorithm scheme was employed to determine the best subset of attributes for the application of the multiple linear regression .
  • Results or Outcomes : The most robust model was obtained with four multi-linear algebraic map descriptors, indicating a good correlation between experimental and calculated results . Seven new simple structural modifications in the molecular core were suggested specifically for the three most active compounds .

Future Directions

: TCI AMERICA: N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

properties

IUPAC Name

(E)-N-(2,3-dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-13-7-6-10-16(14(13)2)18(20)17(19)12-11-15-8-4-3-5-9-15/h3-12,20H,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIQYZYALKWWAT-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C(=O)C=CC2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N(C(=O)/C=C/C2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine
Reactant of Route 3
Reactant of Route 3
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine
Reactant of Route 4
Reactant of Route 4
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine
Reactant of Route 5
Reactant of Route 5
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine
Reactant of Route 6
Reactant of Route 6
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

Citations

For This Compound
34
Citations
T Yamashige, Y Ohmoto, Y Shigetomi - Bunseki Kagaku (Japan …, 1980 - inis.iaea.org
[en] Solvent extraction of vanadium (V) with N-cinnamoyl-N-(2, 3-xylyl) hydroxylamine (CXA) was investigated spectrophotometrically. Vanadium (V) is extracted with CXA from (3.5--9) …
Number of citations: 6 inis.iaea.org
S Ueno, M Ishizaki - Nippon Kagaku Kaishi;(Japan), 1979 - osti.gov
A method for the determination of vanadium in plants and biological materials by a combined solvent extraction-carbon furnace atomic absorption spectrometry was described. N-…
Number of citations: 7 www.osti.gov
S Nakano, S Kinoshita, M Ikuta, T Kawashima - Analytical Sciences, 1990 - Springer
A simple and sensitive method has been developed for the fractional determination of nanogram amounts of vanadium(IV) and vanadium(V) in natural waters. It is based on the solvent …
Number of citations: 57 link.springer.com
S Nakano, Y Luo, DA Holman, J Ruzicka… - JOURNAL OF FLOW …, 1996 - aitech.ac.jp
A sequential injection photometric method for the determination of V (IV) and V (V). using wetting film extraction is presented. The chelate. of V (V) with N-cinnamoyl-N-(2, 3-xylyl) …
Number of citations: 22 aitech.ac.jp
M Ishizaki, S Ueno, N Oyamada, K Kubota… - Bunseki Kagaku;(Japan …, 1980 - osti.gov
Subject: 37 INORGANIC, ORGANIC, PHYSICAL AND ANALYTICAL CHEMISTRY; STEELS; CHEMICAL ANALYSIS; VANADIUM; SOLVENT EXTRACTION; SPECTROPHOTOMETRY; …
Number of citations: 4 www.osti.gov
S NAKANO, S KINOSHITA, M IKUTA… - SCIENCES, 1990 - scholar.archive.org
A simple and sensitive method has been developed for the fractional determination of nanogram amounts of vanadium (IV) and vanadium (V) in natural waters. It is based on the solvent …
Number of citations: 0 scholar.archive.org
DW Koppenaal, WD Ehmann - Springer
Identifizierung yon Polycycl. Verbindungen in RUle; Chromatographic, HPLC.-High-molecular-weight (> 300 daltons) polycyclic aromatic compounds which were extracted from a …
Number of citations: 2 link.springer.com
A Gáspár, J Posta - Fresenius' journal of analytical chemistry, 1998 - Springer
A method was developed for the chromatographic separation of V(V) and V(IV) based on the different sorption forces of these vanadium species in C18 columns in presence of KH-…
Number of citations: 25 link.springer.com
L Alcalde-Isorna, MC Barciela-Alonso… - Atomic …, 2011 - researchgate.net
A selective and sensitive method was developed for the separation and preconcentration of V (IV) and V (V) from seawater samples using a Chelex®-100 column. The influence of …
Number of citations: 5 www.researchgate.net
H De Beer, PP Coetzee - Fresenius' journal of analytical chemistry, 1994 - Springer
An ion-chromatographic method, using a carbonate-buffered (1,2-cyclohexylenedinitrilo)tetraacetic acid (CDTA) eluant, is described for the simultaneous determination of vanadium(IV) …
Number of citations: 55 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.